molecular formula C6H6BF5O2S B1434462 [4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid CAS No. 871507-70-9

[4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid

Cat. No.: B1434462
CAS No.: 871507-70-9
M. Wt: 247.98 g/mol
InChI Key: FCJOBVXWUWODSK-UHFFFAOYSA-N
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Description

[4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid is a specialized organoboron compound featuring a phenyl ring substituted with a pentafluorosulfanyl (-SF₅) group at the para position and a boronic acid (-B(OH)₂) group. The SF₅ substituent is a highly electronegative, electron-withdrawing group, which significantly enhances the Lewis acidity of the boronic acid moiety. This property facilitates its reactivity in Suzuki-Miyaura cross-coupling reactions and applications in sensing or bioconjugation . The compound’s unique electronic profile also makes it valuable in materials science and medicinal chemistry, though its specific applications are less documented compared to simpler boronic acids.

Properties

IUPAC Name

[4-(pentafluoro-λ6-sulfanyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BF5O2S/c8-15(9,10,11,12)6-3-1-5(2-4-6)7(13)14/h1-4,13-14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCJOBVXWUWODSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)S(F)(F)(F)(F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BF5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of [4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid generally involves:

Preparation of Pentafluorophenylboronic Acid Derivatives

A key intermediate is pentafluorophenylboronic acid or its esters, which can be prepared by:

  • Esterification of pentafluorobromobenzene with boric acid esters in the presence of alkylmagnesium halides (Grignard reagents) to form pentafluorophenyl boric acid derivatives. The reaction is typically carried out in ether solvents at controlled temperatures (40–50 °C for the Grignard formation, and -10 to 0 °C for esterification).

  • Miyaura borylation : Palladium-catalyzed coupling of bromopentafluorobenzene with bis(pinacolato)diboron (B2pin2) under mild conditions (e.g., Pd(dppf)Cl2 catalyst, KOAc base, 1,4-dioxane solvent, 80 °C, 16 h) to yield pinacol boronate esters, which can be hydrolyzed to the boronic acid.

Introduction of Sulfanyl Group (–SH)

The sulfanyl group can be introduced by:

  • Palladium-catalyzed sulfination of aryl boronate esters, followed by trapping with electrophilic reagents such as N-fluorobenzenesulfonimide (NFSI) to install sulfur-containing functionalities, including sulfonyl fluorides which can be further manipulated.

  • Ortho-lithiation followed by borylation of benzenesulfonyl fluoride derivatives, which can be adapted for pentafluorophenyl systems to introduce sulfur substituents at specific positions.

Key Research Findings and Observations

  • The use of palladium catalysts with phosphine ligands (e.g., Pd(dppf)Cl2, XPhos, DavePhos) is critical for efficient borylation and sulfination steps, ensuring good yields and selectivity.

  • Temperature control during Grignard formation and esterification is crucial to avoid side reactions and degradation of highly fluorinated substrates.

  • The hydrolysis of boronic esters to boronic acids is effectively achieved using ammonium acetate and sodium periodate in acetone/water mixtures, providing moderate to good yields.

  • The late-stage introduction of sulfur functionalities via palladium-catalyzed sulfination of boronate esters allows for functional group tolerance and versatility in modifying fluorinated aromatic boronic acids.

  • Alternative routes such as ortho-lithiation/borylation of sulfonyl fluorides provide regioselective access to substituted boronic acids but may require more specialized conditions.

Summary Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Advantages Limitations
Grignard + Esterification Bromopentafluorobenzene Alkylmagnesium halide, boric acid ester Ether solvent, 40–50 °C (Grignard), -10–0 °C (esterification) Straightforward, scalable Sensitive to moisture, temperature control needed
Pd-Catalyzed Miyaura Borylation Bromopentafluorobenzene B2pin2, Pd(dppf)Cl2, KOAc 1,4-Dioxane, 80 °C, 16 h High yield, mild conditions Requires Pd catalyst, ligand optimization
Hydrolysis of Boronic Esters Boronic ester intermediates NH4OAc, NaIO4 Acetone/water, ambient, 24 h Efficient conversion to boronic acid Moderate yield, long reaction time
Pd-Catalyzed Sulfination Boronic ester intermediates Pd catalyst, DABSO, NFSI Isopropanol, 75 °C, 24 h Late-stage sulfur introduction Multi-step, requires sulfur reagents
Ortho-lithiation/Borylation Benzenesulfonyl fluoride derivatives LDA, isopropyl borate Low temperature, inert atmosphere Regioselective substitution Requires strong base, sensitive conditions

Chemical Reactions Analysis

Types of Reactions

[4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid undergoes several types of chemical reactions, including:

    Oxidation: The boron atom can be oxidized to form boronic esters or borates.

    Reduction: The compound can be reduced to form borohydrides.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed.

Major Products

The major products formed from these reactions include boronic esters, borates, borohydrides, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

[4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which [4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid exerts its effects involves the interaction of the boron atom with biological molecules. In BNCT, the boron atom captures neutrons and undergoes a nuclear reaction that produces high-energy particles, which can destroy cancer cells . The pentafluorosulfur group enhances the compound’s stability and reactivity, making it a valuable tool in various chemical and biological applications.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

The reactivity, electronic properties, and applications of boronic acids are heavily influenced by their substituents. Below is a detailed comparison of [4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid with structurally analogous compounds:

Electronic Effects and Reactivity
Compound Substituent Electronic Effect Reactivity in Cross-Coupling
This compound SF₅ Strongly electron-withdrawing High (enhanced Lewis acidity)
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Methoxyethyl phenoxy Electron-donating Moderate (lower Lewis acidity)
4-(Methylthio)phenyl boronic acid Methylthio (-SMe) Moderate electron-donating Moderate (context-dependent)
(3-(Dimethylcarbamoyl)phenyl)boronic acid Carbamoyl (-CONMe₂) Electron-withdrawing High (polarized B center)
Phenyl boronic acid H (unsubstituted) Neutral Standard baseline


Key Observations :

  • The SF₅ group in this compound induces a stronger electron-withdrawing effect than carbamoyl or methylthio groups, accelerating transmetallation in Suzuki reactions .
  • Methoxyethyl phenoxy substituents (as in ) reduce reactivity due to electron donation, but they enhance solubility in polar media .

Key Observations :

  • The SF₅ group’s stability under oxidative conditions (e.g., H₂O₂ exposure) suggests utility in stimuli-responsive probes, akin to QCy-BA .
  • Methoxyethyl-substituted analogs show potent biological activity, likely due to balanced lipophilicity and electronic effects .
Solubility and Stability
Compound Solubility Profile Stability Notes
This compound Low in polar solvents (SF₅ hydrophobic) High thermal/chemical stability
(3-(Dimethylcarbamoyl)phenyl)boronic acid High in polar solvents Prone to hydrolysis in acidic conditions
4-Formylphenylboronic acid Moderate Reacts with amines/thiols

Key Observations :

  • The SF₅ group reduces aqueous solubility but enhances stability in organic matrices.
  • Carbamoyl and formyl derivatives exhibit higher polarity but lower chemical robustness .

Tables

Table 1: Substituent Effects on Boronic Acid Reactivity

Substituent Electron Effect Example Compound Reactivity in Suzuki Coupling
SF₅ Strongly withdrawing This compound High
Methoxyethyl phenoxy Donating [2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid Moderate
Carbamoyl Withdrawing (3-(Dimethylcarbamoyl)phenyl)boronic acid High

Biological Activity

[4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid is a specialized boronic acid derivative that has garnered attention for its unique chemical properties and potential biological applications. This compound is particularly noted for its role in various scientific fields, including medicinal chemistry and biochemistry, where it is explored for therapeutic applications such as cancer treatment and imaging techniques.

The biological activity of this compound is primarily attributed to the interaction of the boron atom with biological molecules. In the context of Boron Neutron Capture Therapy (BNCT) , this compound can capture thermal neutrons, leading to nuclear reactions that produce high-energy particles capable of selectively destroying tumor cells while sparing surrounding healthy tissue. This mechanism highlights its potential as a targeted cancer therapy agent.

1. Cancer Treatment

  • Boron Neutron Capture Therapy : The compound is being investigated for its efficacy in BNCT, which targets tumor cells with boron-containing compounds. The unique pentafluorosulfur group enhances its stability and reactivity, making it suitable for high-precision applications in cancer treatment.

2. Imaging Techniques

  • Positron Emission Tomography (PET) : Research is ongoing into the use of this compound as a diagnostic agent in PET imaging. Its ability to bind selectively to biological targets may help visualize metabolic processes in vivo.

3. Organic Synthesis

  • This compound serves as a reagent in organic synthesis, particularly in cross-coupling reactions that form carbon-carbon bonds. Its unique properties facilitate complex synthetic pathways in pharmaceutical development.

Comparative Analysis with Similar Compounds

Compound NameApplication AreaUnique Features
4-Dihydroxyboryl-2-[18F]fluorophenylalaninePET imaging, BNCTUtilizes fluorine for enhanced imaging capabilities
4-Borono-2-[18F]fluoro-l-phenylalanineBNCT, PET imagingSimilar structure but different fluorine substitution
This compoundBNCT, PET imagingUnique pentafluorosulfur group enhances stability

Case Studies and Research Findings

Research has demonstrated the promising biological activity of boronic acids, including this compound. A study highlighted that phenylboronic acids exhibit potent inhibitory effects on various cancer cell lines by targeting Rho family GTP-binding proteins, which are crucial for cell migration and proliferation. Treatment with phenylboronic acids led to decreased activities of RhoA, Rac1, and Cdc42 in metastatic prostate cancer cells .

Another study indicated that boronic acids possess antimicrobial properties by inhibiting leucyl-tRNA synthetase, which disrupts protein synthesis in microorganisms. This suggests that this compound could be explored for its potential antimicrobial applications as well .

Q & A

Q. What are the recommended safety protocols for handling [4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid in laboratory settings?

  • Methodological Answer : Researchers must use nitrile or neoprene gloves inspected for integrity prior to use. A full-body chemical-resistant suit (e.g., Tyvek®) and safety goggles are required to prevent skin/eye contact. In case of inhalation, immediately move the individual to fresh air and administer artificial respiration if necessary, followed by medical consultation . Contaminated gloves must be disposed of according to hazardous waste regulations, and hands washed thoroughly post-handling.

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer : Arylboronic acids are typically synthesized via Miyaura borylation using palladium catalysts (e.g., Pd(dppf)Cl₂) with pinacolborane (B₂pin₂) under inert atmospheres. For fluorinated derivatives, halogen-directed C–H borylation or Suzuki-Miyaura cross-coupling with pre-functionalized aryl halides (e.g., bromo or iodo precursors) is effective . Post-synthetic modification, such as thiol-ene "click" chemistry, can introduce the pentafluoro-6-sulfanyl group.

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use 1^1H and 13^13C NMR to verify boronic acid moiety integrity (e.g., B–O–H peaks at δ 7–9 ppm in 1^1H NMR). High-resolution mass spectrometry (HRMS) confirms molecular weight. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Crystallinity can be analyzed via X-ray diffraction if single crystals are obtained .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data observed during cross-coupling reactions involving this compound?

  • Methodological Answer : Discrepancies in coupling efficiency may arise from steric hindrance of the pentafluoro-6-sulfanyl group or competing protodeboronation. Optimize catalyst systems (e.g., switch from Pd(PPh₃)₄ to Pd(OAc)₂ with SPhos ligand) and reaction conditions (e.g., higher temperatures in THF/water mixtures). Monitor reaction progress via 19^19F NMR to track fluorine-containing intermediates .

Q. What strategies optimize the stability of this compound in aqueous environments for biological studies?

  • Methodological Answer : Stabilize the compound by storing solutions at 0–6°C in pH-buffered media (e.g., PBS at pH 7.4). Use cryoprotectants like glycerol (10% v/v) to prevent aggregation. For long-term storage, lyophilize the compound with trehalose as a stabilizing excipient .

Q. How does the electron-withdrawing pentafluoro-6-sulfanyl group influence the reactivity of the boronic acid moiety in Suzuki-Miyaura couplings?

  • Methodological Answer : The –SF₅ group enhances electrophilicity of the boron center, accelerating transmetallation but increasing susceptibility to hydrolysis. Kinetic studies using DFT calculations reveal a lower activation energy (~15 kJ/mol) for Pd–B bond formation compared to non-fluorinated analogs. Compensate for reduced stability by using anhydrous conditions and aryl triflate coupling partners .

Q. What advanced spectroscopic techniques are critical for analyzing the dynamic covalent chemistry of this compound?

  • Methodological Answer : Surface plasmon resonance (SPR) quantifies binding kinetics with diols (e.g., saccharides) in real-time. 11^11B NMR tracks boronate ester formation, while isothermal titration calorimetry (ITC) measures thermodynamic parameters (ΔH, Kd). For structural insights, employ X-ray absorption spectroscopy (XAS) to probe boron coordination geometry .

Q. How can computational modeling predict the binding affinities of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) using the compound’s InChI string (e.g., InChI=1S/C7H7BF3NO2...) identifies potential binding pockets in glycoproteins. MD simulations (AMBER) assess stability of boronate-diol complexes under physiological conditions. QSAR models correlate substituent electronegativity (e.g., –SF₅) with binding energy trends .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(Pentafluoro-6-sulfanyl)phenyl]boronic acid
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